molecular formula C13H12ClN3O B7529784 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea

1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea

Cat. No. B7529784
M. Wt: 261.70 g/mol
InChI Key: ALOVHZPZIWUUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase inhibitors, which are known to inhibit the activity of JAK enzymes involved in the signaling pathways of cytokines and growth factors.

Mechanism of Action

1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea can block the downstream signaling pathways of various cytokines and growth factors, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α, and increase the production of anti-inflammatory cytokines such as IL-10. 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea can also inhibit the differentiation and activation of various immune cells such as T cells, B cells, and dendritic cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea in lab experiments is its specificity and potency in inhibiting JAK enzymes. This allows researchers to study the downstream effects of various cytokines and growth factors in a more targeted and controlled manner. However, one of the limitations of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.

Future Directions

There are several potential future directions for the research on 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea. One of the areas of interest is its potential therapeutic applications in other diseases such as multiple sclerosis, lupus, and cancer. Another area of interest is the development of more selective and potent JAK inhibitors that can overcome the limitations of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea. Finally, the use of 1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea can be synthesized by reacting 4-chlorobenzylamine with 2-amino-3-cyanopyridine in the presence of a suitable catalyst. The resulting product is then purified and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunomodulatory effects by inhibiting the activity of JAK enzymes involved in the signaling pathways of cytokines and growth factors.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-6-4-10(5-7-11)9-16-13(18)17-12-3-1-2-8-15-12/h1-8H,9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOVHZPZIWUUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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